molecular formula C12H9F3N2O B13928524 3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline CAS No. 86575-26-0

3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline

Cat. No.: B13928524
CAS No.: 86575-26-0
M. Wt: 254.21 g/mol
InChI Key: FUFSBQVZNJBBDP-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline: is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate amines under controlled conditions . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of therapeutic agents. Its unique chemical properties can improve the pharmacokinetic and pharmacodynamic profiles of drugs .

Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the efficacy and selectivity of these products .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline is unique due to the presence of both a trifluoromethyl group and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

86575-26-0

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]oxyaniline

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-4-5-17-11(6-8)18-10-3-1-2-9(16)7-10/h1-7H,16H2

InChI Key

FUFSBQVZNJBBDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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